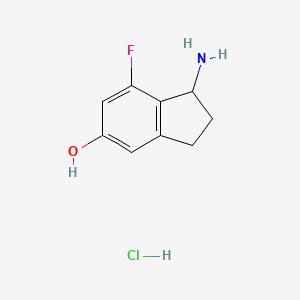

1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride

Description

1-Amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride is a fluorinated indene derivative characterized by a bicyclic structure with amino (-NH2), hydroxyl (-OH), and fluorine (-F) substituents. Its molecular formula is C9H11ClFNO, with a molecular weight of 203.65 g/mol (calculated). The compound belongs to a class of amino-alcohol hydrochlorides, where the fluorine atom at position 7 and hydroxyl group at position 5 contribute to its unique physicochemical properties.

The compound’s structural rigidity, conferred by the fused bicyclic indene system, and polar functional groups (amine, hydroxyl) make it a candidate for pharmaceutical or materials science applications, though specific biological data are absent in the evidence.

Properties

IUPAC Name |

1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-4-6(12)3-5-1-2-8(11)9(5)7;/h3-4,8,12H,1-2,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTUFRDTESEYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC(=C2)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Dihydroindene Compounds

Methods for preparing substituted dihydroindene compounds, such as those useful for treating HBV and HDV infections, involve complex synthetic routes. These methods often include steps like coupling reactions and hydrogenation, which could be adapted for the synthesis of 1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride .

Synthesis of 5-Fluoro-2,3-Dihydro-1H-Inden-1-One

5-Fluoro-2,3-dihydro-1H-inden-1-one (CAS#: 700-84-5) is a related compound that can be used as a starting material. It has a molecular formula of C₉H₇FO and a molecular weight of 150.150 g/mol. This compound can be modified through various chemical reactions to introduce amino and hydroxyl groups.

Synthesis of 2-Acetyl-5-Fluoro-2,3-Dihydro-1H-Inden-1-One

The synthesis of 2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one involves reacting 5-fluoro-1-indanone with ethyl acetate in the presence of sodium hydride in tetrahydrofuran. This process can be adapted to introduce different functional groups.

Reaction Conditions and Monitoring

- Solvents : Organic solvents like tetrahydrofuran (THF) or ethyl acetate are commonly used.

- Temperature : Reactions are typically conducted between 0°C and 50°C.

- Catalysts : Various catalysts, including Lewis acids or transition metal complexes, may be used to facilitate reactions.

- Monitoring : Reaction progress can be monitored using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Data Tables

Physical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | 700-84-5 | C₉H₇FO | 150.150 g/mol | 35-39°C |

| 2-Acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one | 1263382-10-0 | C₁₁H₉FO₂ | 192.19 g/mol | Not specified |

Chemical Reactions Analysis

1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of indene compounds have shown activity against various bacterial strains. A study demonstrated that certain indene derivatives were effective against resistant strains of bacteria, suggesting that 1-amino-7-fluoro-2,3-dihydro-1H-indene derivatives could have similar effects due to structural similarities .

| Compound | Activity | Target Bacteria |

|---|---|---|

| Indene Derivative A | Inhibitory | Staphylococcus aureus |

| Indene Derivative B | Synergistic effect with antibiotics | Escherichia coli |

Neuropharmacological Studies

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds may modulate dopamine receptors, which can be pivotal in treating neurological disorders such as schizophrenia and Parkinson's disease .

Case Study 1: Antibacterial Properties

In a study focusing on the synthesis of indene derivatives, researchers tested various compounds for antibacterial activity. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics when tested against resistant bacterial strains. This suggests that 1-amino-7-fluoro-2,3-dihydro-1H-indene derivatives could be developed into novel antibacterial agents .

Case Study 2: Neuropharmacological Effects

A research team explored the effects of indene derivatives on dopaminergic signaling pathways. The study revealed that specific modifications to the indene structure enhanced binding affinity for dopamine receptors, leading to increased neuroprotective effects in animal models of neurodegeneration. This highlights the potential for developing treatments for neurodegenerative diseases using derivatives of 1-amino-7-fluoro-2,3-dihydro-1H-indene .

Mechanism of Action

The mechanism of action of 1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| 1-Amino-7-fluoro-2,3-dihydro-1H-inden-5-ol HCl | Not explicitly listed | C9H11ClFNO | 203.65* | -NH2 (C1), -F (C7), -OH (C5) | Amine, hydroxyl, fluorine |

| (S)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl | 1821520-81-3 | C9H12ClNO | 185.65 | -NH2 (C3), -OH (C5) | Amine, hydroxyl |

| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl | 2103399-35-3 | C9H11ClFN | 187.64 | -NH2 (C1), -F (C5) | Amine, fluorine |

| 6-Fluoro-2,3-dihydro-1H-inden-5-ol | 83802-73-7 | C9H9FO | 152.17 | -F (C6), -OH (C5) | Hydroxyl, fluorine |

| 3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol | 10527-11-4 | C18H20O2 | 268.35 | -OH (C5, C2'), methyl groups (C1, C3) | Hydroxyl, aromatic, alkyl |

Key Observations:

Fluorine Position: The target compound’s fluorine at C7 distinguishes it from (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl (fluorine at C5) and 6-fluoro-2,3-dihydro-1H-inden-5-ol (fluorine at C6).

Amino Group Placement: The primary amine at C1 in the target compound contrasts with (S)-3-amino-2,3-dihydro-1H-inden-5-ol HCl (amine at C3). This positional variation may impact hydrogen-bonding capacity or steric interactions .

Hydroxyl Group: Shared with 6-fluoro-2,3-dihydro-1H-inden-5-ol and 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol, the hydroxyl at C5 enhances polarity and solubility but may reduce metabolic stability compared to non-hydroxylated analogs .

Biological Activity

1-Amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride is a chemical compound with notable potential in medicinal chemistry. Its unique structure, characterized by an indene ring system with a fluorine atom and an amino group, suggests various biological activities that are currently under investigation. This article reviews the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H10FNO

- Molecular Weight : 167.18 g/mol

- CAS Number : 1337123-26-8

The compound is typically encountered in its hydrochloride form, which enhances its solubility and stability for biological applications .

This compound exhibits interactions with various biological targets, influencing neurotransmitter systems and potentially modulating pathways involved in neurological disorders. Preliminary studies suggest its involvement in:

- Neurotransmitter modulation : Potential effects on serotonin and dopamine pathways may indicate therapeutic benefits for conditions such as depression and anxiety.

- Antimicrobial properties : Research is ongoing to explore its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological properties. Here are some significant findings:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the indene core.

- Introduction of the amino group.

- Halogenation to introduce the fluorine atom.

- Finalization through the addition of hydrochloric acid to form the hydrochloride salt.

Optimized reaction conditions are crucial to achieving high yield and purity during synthesis .

Comparative Analysis

In comparison to similar compounds, such as 1-amino-7-chloro and 1-amino-7-bromo derivatives, 1-amino-7-fluoro exhibits distinct chemical reactivity and biological activity due to the presence of fluorine. This substitution can significantly influence its pharmacokinetic properties and interactions with biological targets .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Key areas for future exploration include:

- Clinical trials : Assessing safety and efficacy in human subjects.

- Mechanistic studies : Understanding how the compound interacts at a molecular level with specific receptors or enzymes.

Q & A

Q. What synthetic routes are recommended for 1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of fluorinated inden derivatives often involves multi-step protocols. For example, fluorination can be achieved via electrophilic substitution or using fluorinated precursors. Evidence from similar compounds (e.g., 5-fluoro-1H-indole derivatives) suggests using CuI-catalyzed reactions in PEG-400/DMF solvent systems to introduce fluorine while maintaining regioselectivity . Optimization includes:

- Catalyst selection : CuI enhances coupling efficiency in azide-alkyne cycloadditions.

- Solvent systems : PEG-400 reduces viscosity and improves reaction homogeneity.

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) achieves >95% purity .

Q. Table 1: Comparison of Synthetic Conditions for Fluorinated Inden Derivatives

| Parameter | Example from | Example from |

|---|---|---|

| Catalyst | CuI | Not specified |

| Solvent | PEG-400/DMF | Methanol/Water |

| Reaction Time | 12 hours | 24 hours |

| Yield | 42% | 50-60% |

Q. How should researchers characterize structural and enantiomeric purity?

Methodological Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry .

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) identifies regiochemistry and fluorination .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol .

Note : highlights the importance of stereochemistry, as (3R)-3-amino-2,3-dihydro-1H-inden-5-ol has distinct biological activity compared to its enantiomer .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence dopamine (DA) receptor binding compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity and steric effects modulate receptor interactions. shows that fluorinated analogs in the 1-phenyl-2-aminoindane series exhibit enhanced DA receptor affinity due to:

Q. Experimental Design :

Q. How can contradictions in reported biological activities across assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions or stereochemical variations. Strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 expressing human DA receptors) and buffer conditions (pH 7.4, 37°C) .

- Enantiomer-specific testing : Compare (R)- and (S)-enantiomers, as seen in , where (3R) configurations show higher potency .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers.

Q. What impact does the hydrochloride salt form have on stability and solubility?

Methodological Answer: Hydrochloride salts enhance aqueous solubility but may affect hygroscopicity.

- Solubility testing : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.

- Stability studies : Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC .

- Thermal analysis : DSC identifies melting points and polymorphic transitions (e.g., sharp endotherm at 215°C indicates crystalline form) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

Q. Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.